molecular formula C6H12N2Si B092888 1H-Pyrrole, 1-(trimethylsilyl)- CAS No. 18276-53-4

1H-Pyrrole, 1-(trimethylsilyl)-

Cat. No.: B092888
CAS No.: 18276-53-4
M. Wt: 139.27 g/mol
InChI Key: WNHFEQWRHXLCMK-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Chemistry

The significance of 1H-Pyrrole, 1-(trimethylsilyl)- is directly linked to the inherent reactivity of the pyrrole (B145914) N-H bond. The proton on the nitrogen is weakly acidic and the pyrrole ring is highly susceptible to polymerization under the acidic conditions often required for electrophilic substitution reactions. epa.gov To overcome these challenges, the concept of N-protection is employed, where the reactive N-H proton is temporarily replaced by a less reactive functional group. orgsyn.org

The trimethylsilyl (B98337) (TMS) group emerged as an effective protecting group for this purpose. The silylation of pyrrole, typically achieved by reacting it with an electrophilic silicon source like trimethylsilyl chloride in the presence of a base, yields 1H-Pyrrole, 1-(trimethylsilyl)-. psu.edu By the 1970s, this compound was utilized in synthetic chemistry, highlighting its established role as a valuable intermediate. psu.edu

The significance of using the TMS group for protection lies in several key advantages:

Neutralization of Acidity : The N-Si bond removes the acidic proton, making the compound compatible with strong bases and organometallic reagents.

Enhanced Stability : It stabilizes the pyrrole ring against polymerization under many reaction conditions.

Steric Influence : The bulky TMS group can sterically hinder the adjacent α-positions (C2 and C5) of the pyrrole ring, influencing the regioselectivity of subsequent reactions. epa.gov

Labile Cleavage : The Si-N bond is readily cleaved by mild hydrolytic conditions (e.g., with water or alcohols), allowing for easy deprotection to restore the N-H pyrrole. psu.edu

This combination of properties makes 1H-Pyrrole, 1-(trimethylsilyl)- a crucial tool for chemists, enabling the strategic and regioselective synthesis of complex pyrrole-containing molecules. epa.govorganic-chemistry.org

Structural Features and Unique Chemical Environment

The defining structural feature of 1H-Pyrrole, 1-(trimethylsilyl)- is the covalent bond between the pyrrole nitrogen and the silicon atom of the bulky trimethylsilyl group. This bond fundamentally alters the electronic and steric environment of the pyrrole ring compared to the parent N-H pyrrole or N-acyl and N-alkyl derivatives. The N-Si bond polarizes the ring, and the presence of the silyl (B83357) group introduces significant steric bulk at the nitrogen atom, which influences the accessibility of the adjacent carbon atoms.

While a consolidated, publicly available dataset for this specific compound is not readily accessible, the expected spectral characteristics can be inferred from the known data of its constituent parts.

Interactive Data Table: Representative Spectral Data for 1H-Pyrrole, 1-(trimethylsilyl)-

Spectral Data Type Feature Expected Chemical Shift / Wavenumber Notes
¹H NMR Trimethylsilyl Protons (-Si(CH₃)₃)~ 0.3 - 0.5 ppm (singlet, 9H)The TMS protons are highly shielded and appear as a characteristic singlet far upfield.
Pyrrole α-Protons (H2, H5)~ 6.7 ppm (triplet)These protons are deshielded due to the aromatic ring current.
Pyrrole β-Protons (H3, H4)~ 6.2 ppm (triplet)These protons are typically found slightly upfield compared to the α-protons.
¹³C NMR Trimethylsilyl Carbons (-Si(C H₃)₃)~ 0 ppmSimilar to the protons, the TMS carbons are highly shielded.
Pyrrole α-Carbons (C2, C5)~ 122 ppm
Pyrrole β-Carbons (C3, C4)~ 111 ppm
IR Spectroscopy Si-N Stretch~ 930-940 cm⁻¹A characteristic stretch for silylamines.
C-H Aromatic Stretch~ 3100 cm⁻¹Typical for C-H bonds on an aromatic ring.
Pyrrole Ring Vibrations~ 1400-1500 cm⁻¹Corresponds to the stretching of the C=C and C-N bonds within the aromatic ring.

Note: The spectral data presented are typical, estimated values based on the analysis of the individual components of the molecule and related structures. Exact values may vary depending on the solvent and experimental conditions.

Overview of Research Trajectories

The primary research trajectory for 1H-Pyrrole, 1-(trimethylsilyl)- is its application as a versatile synthetic intermediate for the construction of substituted pyrroles. researchgate.netrsc.org Its unique reactivity allows for controlled functionalization of the pyrrole core, which is a common motif in numerous natural products and pharmacologically active compounds. researchgate.netrsc.orgbrainly.in

A major area of investigation is its use in electrophilic substitution reactions. The reactivity of the pyrrole ring towards electrophiles is significantly modulated by the N-substituent. Key research applications include:

Regiocontrol in Electrophilic Substitution : Pyrrole itself typically undergoes electrophilic attack at the C2 position. However, the introduction of a bulky N-substituent like the trimethylsilyl group can alter this preference. Research has shown that N-silylation can be a useful strategy to direct electrophiles to the less reactive C3 position, providing a pathway to 3-substituted pyrroles that are otherwise difficult to access. epa.gov

Acylation Reactions : A well-established research application is the use of 1H-Pyrrole, 1-(trimethylsilyl)- in Friedel-Crafts acylation reactions. The reaction with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid, followed by hydrolysis of the silyl group, provides an efficient route to C-acylpyrroles. orgsyn.org This method is often used to synthesize 2-acylpyrroles, which are valuable precursors for more complex molecules. researchgate.net The N-silyl group activates the ring towards substitution while preventing N-acylation, which can be a competing side reaction with unprotected pyrrole.

Intermediate for Complex Syntheses : The strategy of N-protection is fundamental in the multi-step total synthesis of complex natural products containing a pyrrole ring. organic-chemistry.orgbrainly.in While various protecting groups are used, the principles demonstrated by N-trimethylsilylpyrrole—masking the N-H, modifying reactivity, and enabling controlled functionalization—are central to these synthetic endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(pyrrol-1-yl)silane
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InChI

InChI=1S/C7H13NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNHFEQWRHXLCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13NSi
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DSSTOX Substance ID

DTXSID2066351
Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Molecular Weight

139.27 g/mol
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CAS No.

18276-53-4
Record name 1-(Trimethylsilyl)-1H-pyrrole
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Synthetic Methodologies for 1h Pyrrole, 1 Trimethylsilyl and Its Derivatives

Classical and Established Synthesis Routes for N-Silylated Pyrroles

The most direct and established method for the synthesis of 1H-Pyrrole, 1-(trimethylsilyl)- involves the deprotonation of pyrrole (B145914) followed by quenching with a silylating agent. This classical approach typically utilizes a strong base to generate the pyrrolide anion, which then reacts with a trimethylsilyl (B98337) halide, most commonly trimethylsilyl chloride (TMSCl).

A common procedure involves the reaction of pyrrole with a base such as sodium hydride (NaH) or an organolithium reagent like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting pyrrolide salt is then treated with TMSCl to afford the N-silylated product. The reaction is generally efficient and proceeds under mild conditions.

Alternatively, silylating agents like hexamethyldisilazane (B44280) (HMDS) can be employed, often in the presence of a catalytic amount of a protic acid or a halide source. This method avoids the use of strong bases and can be advantageous for certain substrates.

The general reaction scheme for the synthesis of 1H-Pyrrole, 1-(trimethylsilyl)- via deprotonation and silylation is depicted below:

Classical Synthesis of 1H-Pyrrole, 1-(trimethylsilyl)-

A study on the synthesis of 3-(trimethylsilyl)propynamides utilized a one-pot procedure where 3-(trimethylsilyl)propynoyl chloride was generated in situ. researchgate.net This highlights the utility of trimethylsilyl groups in synthetic sequences. Although not a direct synthesis of N-silylated pyrrole, it demonstrates the integration of silyl (B83357) moieties in organic synthesis.

Modern and Advanced Synthetic Approaches to Functionalized Pyrroles Utilizing Silylated Precursors

The use of 1H-Pyrrole, 1-(trimethylsilyl)- and its derivatives as precursors in modern synthetic methodologies has enabled the construction of complex and highly functionalized pyrrole scaffolds. These advanced approaches often employ transition metal catalysis to achieve high levels of selectivity and efficiency.

Transition Metal-Catalyzed Syntheses of Pyrrole Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrroles are no exception. The use of silylated pyrroles in these reactions offers several advantages, including increased stability, altered reactivity, and the ability to direct the regioselectivity of transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation and coupling of pyrrole itself can be challenging, the use of N-silylated pyrroles can facilitate these transformations. The trimethylsilyl group can act as a removable protecting group or a directing group, influencing the position of subsequent functionalization.

For instance, in Suzuki-Miyaura coupling reactions, a boronic acid or ester is coupled with a halide or triflate in the presence of a palladium catalyst. While there is extensive literature on the Suzuki coupling of halogenated pyrroles, the direct use of 1H-Pyrrole, 1-(trimethylsilyl)- as a coupling partner is less common. However, the silyl group can be used to protect the nitrogen during the introduction of a halide at a specific position on the pyrrole ring, which then participates in the cross-coupling reaction.

Similarly, in Sonogashira coupling reactions, a terminal alkyne is coupled with an aryl or vinyl halide. The N-trimethylsilyl group can be employed to protect the pyrrole nitrogen while other positions on the ring are functionalized with halides for subsequent coupling reactions.

Titanium-catalyzed cycloaddition reactions have emerged as a powerful method for the construction of pyrrole rings. The [2+2+1] cycloaddition, for example, can involve the coupling of two alkyne molecules and a source of nitrogen to form the pyrrole core. While direct involvement of 1H-Pyrrole, 1-(trimethylsilyl)- in these cycloadditions is not the primary approach, silylated alkynes are frequently used as substrates. The trimethylsilyl group on the alkyne can influence the regioselectivity of the cycloaddition and can be removed post-cyclization to provide a versatile handle for further functionalization.

Gold catalysis has seen a surge in interest for its ability to activate alkynes and allenes towards nucleophilic attack. Gold-catalyzed cascade reactions, including oxidative C–H/C–H cross-coupling and cyclization, can provide rapid access to complex pyrrole-containing structures. In these reactions, a silyl group on a starting material, such as a silylated enyne or diyne, can play a crucial role in controlling the reaction pathway and stabilizing reactive intermediates. While a direct example of using 1H-Pyrrole, 1-(trimethylsilyl)- in such a cascade is not prominently featured, the principles of using silyl groups to direct reactivity are applicable.

Ruthenium catalysts are known for their versatility in a wide range of organic transformations, including metathesis, hydrogenation, and C-H activation. Ruthenium-catalyzed reactions involving silylated substrates can lead to the formation of functionalized pyrroles. For example, ruthenium-catalyzed C-H activation and subsequent annulation reactions can be employed to construct pyrrole rings, where a silyl group on one of the coupling partners can influence the regiochemical outcome.

Table 1: Summary of Synthetic Methodologies
Methodology Catalyst/Reagents Key Features Reference(s)
Classical Synthesis NaH, n-BuLi, TMSClDeprotonation followed by silylation.General Knowledge
Palladium-Catalyzed Cross-Coupling Pd catalysts, boronic acids/esters (Suzuki), terminal alkynes (Sonogashira)C-C and C-heteroatom bond formation. N-silyl group as a protecting/directing group. researchgate.netnih.gov
Titanium-Catalyzed Cycloaddition Ti catalysts, alkynes, nitrogen source[2+2+1] cycloaddition for pyrrole ring formation. Silylated alkynes used as substrates. researchgate.netmdpi.com
Gold-Catalyzed Cascade Reactions Au catalysts, silylated enynes/diynesActivation of alkynes/allenes, cascade cyclizations. Silyl group for reaction control. semanticscholar.org
Ruthenium-Catalyzed Transformations Ru catalystsMetathesis, C-H activation, annulation. Silyl group influencing regioselectivity. nih.gov

Metal-Free and Organocatalytic Methods for Pyrrole Construction

In the quest for more sustainable and environmentally benign synthetic protocols, metal-free and organocatalytic methods for pyrrole synthesis have gained significant traction. These approaches circumvent the use of often toxic and expensive heavy metals, relying instead on small organic molecules or readily available, non-metallic reagents to catalyze the formation of the pyrrole ring.

One notable metal-free approach involves the one-pot reaction of chromones with phenacyl azides, which proceeds via an aza-Wittig reaction to deliver substituted pyrroles in high yields. nih.govrsc.org This method is distinguished by its operational simplicity, broad substrate scope, and short reaction times under mild, ambient conditions. nih.govrsc.org

Organocatalysis, a powerful tool in modern organic synthesis, has also been successfully applied to the construction of pyrrole derivatives. researchgate.net For instance, the Paal-Knorr synthesis, a classic method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine, can be effectively catalyzed by various organocatalysts. Researchers have demonstrated the use of vitamin B1, the amino acid L-tryptophan, and even nano-ferrite supported glutathione (B108866) as efficient catalysts for this transformation. researchgate.net These catalysts operate through mechanisms such as hydrogen bonding to activate the carbonyl groups of the dicarbonyl compound, thereby facilitating nucleophilic attack by the amine. researchgate.net

A particularly innovative organocatalytic strategy involves the use of a chiral phosphoric acid in combination with a rhodium catalyst to achieve the asymmetric synthesis of pyrroles from enaldiazo compounds, aldehydes, and amines. researchgate.net This cooperative catalysis approach allows for the construction of a new stereogenic center with good yields and enantioselectivities. researchgate.net

Catalyst TypeReactantsKey Features
Metal-FreeChromones, Phenacyl azidesAza-Wittig reaction, operational simplicity, high yields. nih.govrsc.org
Organocatalyst (Vitamin B1)1,4-Dicarbonyls, AminesMild conditions, environmentally friendly. researchgate.net
Organocatalyst (L-tryptophan)1,4-Dicarbonyls, AminesSolvent-free conditions, good to excellent yields. researchgate.net
Cooperative CatalysisEnaldiazo compounds, Aldehydes, AminesAsymmetric synthesis, new stereocenter formation. researchgate.net

Multicomponent Reactions (MCRs) for Pyrrole Derivatization

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical strategy for the synthesis of substituted pyrroles. orientjchem.orgnih.govnih.gov These reactions offer significant advantages in terms of procedural simplicity, convergence, and the ability to rapidly generate molecular diversity. orientjchem.orgnih.govnih.gov

The Hantzsch pyrrole synthesis, a foundational MCR, traditionally involves the reaction of an α-haloketone with a β-enaminone and ammonia (B1221849). nih.govresearchgate.net Modern variations of this reaction have expanded its scope and utility. For instance, a four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia allows for the efficient construction of dihydropyridines, which can serve as precursors to pyrrole-containing structures. researchgate.net

More contemporary MCRs for pyrrole synthesis often employ a wider range of starting materials. A notable example is the four-component reaction of 1,3-dicarbonyl compounds, arylglyoxals, dialkyl acetylenedicarboxylates, and aromatic amines, which proceeds in ethanol (B145695) under catalyst-free conditions to afford highly functionalized pyrroles in high yields. organic-chemistry.org Another innovative MCR involves the reaction of a thioamide, an aldehyde, and ammonium (B1175870) acetate (B1210297) to produce fully substituted fused pyrroles without the need for an external oxidant. orientjchem.org This process is particularly valuable as it avoids the use of potentially hazardous oxidizing agents often required in similar transformations. orientjchem.org

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key building block, is a powerful [3+2] cycloaddition strategy for the synthesis of a wide variety of pyrrole derivatives from electron-deficient alkenes and alkynes. researchgate.netrsc.org

MCR TypeKey ReactantsNoteworthy Features
Hantzsch-typeAldehyde, β-keto ester, AmmoniaPseudo four-component reaction. researchgate.net
Four-component1,3-Dicarbonyl, Arylglyoxal, Acetylenedicarboxylate, AmineCatalyst-free, high yields. organic-chemistry.org
Oxidant-FreeThioamide, Aldehyde, Ammonium acetateForms fused pyrroles, avoids hazardous oxidants. orientjchem.org
Van LeusenTosylmethyl isocyanide (TosMIC), Electron-deficient alkene/alkyne[3+2] cycloaddition, broad substrate scope. researchgate.netrsc.org

Cascade Addition–Cyclization and Annulation Reactions

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic transformations in which a single event initiates a sequence of intramolecular reactions to rapidly build molecular complexity. These processes are highly efficient as they minimize the number of separate operations, purifications, and solvent usage.

A notable example is the synthesis of multisubstituted pyrroles from unsymmetrical 2-ene-1,4-diones, indoles, and ammonium formate (B1220265). nih.gov This protocol proceeds through a cascade involving a direct addition followed by a Paal–Knorr pyrrole condensation. nih.gov Another elegant cascade approach involves the reaction of 1,3-dienylboronic esters with nitrosoarenes, which undergoes a one-pot hetero-Diels-Alder/ring contraction sequence to afford N-arylpyrroles. thieme-connect.de

Annulation strategies are also widely employed for the construction of pyrrole-containing fused ring systems. The synthesis of annulated pyrroles can be achieved through various cyclization strategies, including Friedel–Crafts acylations and alkylations, Michael additions, and Heck couplings. acs.org A specific example is the palladium-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines to construct pyrrolopiperazinones, which are key intermediates in the synthesis of several pyrrole alkaloid natural products. researchgate.net

Furthermore, a p-TSA·H₂O-catalyzed one-pot cascade reaction has been developed for the synthesis of novel fused tricyclic benzofuro[2,3-b]pyrroles. This reaction involves a Knoevenagel condensation followed by a nucleophilic addition and trapping of a reactive nitrilium intermediate.

Reaction TypeKey TransformationSubstrates
Cascade Addition-CyclizationDirect addition followed by Paal–Knorr condensationUnsymmetrical 2-ene-1,4-diones, Indoles, Ammonium formate nih.gov
Cascade hetero-Diels-Alder/Ring ContractionOne-pot sequence to N-arylpyrroles1,3-Dienylboronic esters, Nitrosoarenes thieme-connect.de
Asymmetric AnnulationConstruction of pyrrolopiperazinones5-Bromopyrrole-2-carboxylate esters, Vinyl aziridines researchgate.net
Cascade Addition/CyclizationFormation of fused benzofuro[2,3-b]pyrroles2-Hydroxybenzaldehydes, Aroylacetonitriles

Regioselective and Stereoselective Syntheses of Substituted Pyrroles

The development of regioselective and stereoselective methods for the synthesis of substituted pyrroles is of paramount importance for accessing specific isomers with desired biological activities or material properties.

Regioselectivity can often be controlled in multicomponent reactions by carefully choosing the substrates and reaction conditions. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, which can be conceptually extended to pyrrole synthesis, has been achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents. In the context of fused pyrroles, the reaction of pyrazolamines with enynones provides a fully regioselective route to 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines without the need for a catalyst. A titanium-catalyzed [2+2+1] pyrrole synthesis allows for chemo- and regioselective alkyne heterocoupling, with selectivity being tuned by the use of a directing group on one of the alkyne substrates.

Stereoselective synthesis of pyrrolidine (B122466) derivatives, the saturated analogues of pyrroles, can be achieved through the hydrogenation of highly substituted pyrrole systems. This approach can lead to the formation of up to four new stereocenters with excellent diastereoselectivity. The proposed mechanism involves a two-step hydrogenation sequence where the initial reduction of a substituent on the pyrrole ring directs the subsequent reduction of the aromatic core. Furthermore, the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones followed by salt formation provides access to annulated chiral imidazol(in)ium salts, which can be used as chiral organocatalysts or ligands in metal catalysis. researchgate.net

Synthesis TypeMethodKey Outcome
RegioselectiveCondensation of 1,3-diketones with arylhydrazinesHigh regioselectivity for substituted pyrazole/pyrrole analogues.
RegioselectiveReaction of pyrazolamines with enynonesFully regioselective synthesis of fused pyrroles.
RegioselectiveTitanium-catalyzed [2+2+1] cycloadditionTunable regioselectivity via directing groups.
StereoselectiveHeterogeneous catalytic hydrogenation of substituted pyrrolesDiastereoselective formation of functionalized pyrrolidines.
StereoselectiveLithiation of pyrrolo[1,2-c]imidazol-3-onesAccess to chiral annulated imidazol(in)ium salts. researchgate.net

Applications of 1h Pyrrole, 1 Trimethylsilyl in Organic Synthesis

A Versatile Building Block for Pyrrole (B145914) Ring Diversification

The strategic placement of the trimethylsilyl (B98337) (TMS) group on the pyrrole nitrogen atom significantly influences the reactivity of the pyrrole ring, transforming it into a versatile building block for the synthesis of a wide array of substituted pyrroles. This approach allows for the introduction of various functional groups onto the pyrrole core, which is a common motif in numerous biologically active compounds and materials. psu.edunih.govresearchgate.net

Precursor for Unsymmetrically Substituted Pyrroles

One of the key applications of silyl-protected pyrroles is in the synthesis of unsymmetrically substituted pyrroles. For instance, 3,4-Bis(trimethylsilyl)-1H-pyrrole serves as an excellent starting material for creating unsymmetrically 3,4-disubstituted pyrroles. psu.edursc.orgresearchgate.netrsc.org The strategy involves a stepwise and regiospecific ipso mono-halogenation, followed by cross-coupling reactions such as the Sonogashira and Suzuki reactions. psu.edursc.orgresearchgate.net This method provides a controlled way to introduce different substituents at the 3 and 4 positions of the pyrrole ring. psu.edursc.orgresearchgate.net

Similarly, 3-lithio-1-(trimethylsilyl)pyrrole, generated from the corresponding 3-bromo derivative, reacts with various electrophiles to yield 3-substituted pyrroles after desilylation. researchgate.net This approach has been successfully employed in the synthesis of natural product metabolites. researchgate.net

Precursor for Highly Substituted Pyrroles

The utility of 1H-Pyrrole, 1-(trimethylsilyl)- extends to the synthesis of highly substituted pyrroles. bath.ac.uk The trimethylsilyl group can direct lithiation to specific positions on the pyrrole ring, enabling the introduction of multiple substituents. For example, the lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole allows for regioselective alkylation to produce 2-substituted pyrroles. acs.org

Furthermore, various synthetic methodologies have been developed to construct di-, tri-, and tetrasubstituted pyrroles. bath.ac.uknih.gov These methods often involve cycloaddition reactions or tandem reactions that lead to the formation of the pyrrole ring with a high degree of substitution. nih.govorganic-chemistry.org For instance, a one-pot method involving the nucleophilic catalysis of the addition of oximes to activated alkynes, followed by a thermal rearrangement, yields highly substituted pyrroles. bath.ac.uk Another approach utilizes a tandem Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation to produce tetrasubstituted NH-pyrroles. organic-chemistry.org

Role as a Nitrogen Protecting Group in Pyrrole Chemistry

The trimethylsilyl group, along with related silyl (B83357) groups like triisopropylsilyl (TIPS) and [2-(trimethylsilyl)ethoxy]methyl (SEM), plays a crucial role as a protecting group for the nitrogen atom of the pyrrole ring. psu.eduacs.orgsci-hub.se The inherent reactivity of the N-H bond in pyrrole can interfere with desired chemical transformations at the carbon positions of the ring. pharmaguideline.com By temporarily replacing the acidic proton with a silyl group, the nitrogen is shielded, allowing for a wider range of reactions to be performed on the pyrrole core. researchgate.net

The electron-withdrawing nature of some protecting groups can reduce the reactivity of the pyrrole ring, enabling more selective reactions with higher yields. researchgate.net For example, the SEM group has been shown to be a useful N-protecting group that is resistant to various reaction conditions. sci-hub.se The choice of the specific silyl protecting group is critical, as it influences the stability and the conditions required for its subsequent removal (deprotection). psu.edugelest.com Deprotection is typically achieved under mild conditions, such as treatment with fluoride (B91410) ion sources or acidic aqueous solutions, which cleave the silicon-nitrogen bond to regenerate the N-H pyrrole. gelest.comacs.org

Synthesis of Complex Organic Molecules

The versatility of 1H-Pyrrole, 1-(trimethylsilyl)- and its derivatives as both building blocks and protected intermediates makes them invaluable in the total synthesis of complex organic molecules. psu.eduresearchgate.netacs.org The pyrrole scaffold is a fundamental component of many natural products and pharmaceuticals, including alkaloids, porphyrins, and various drugs. psu.edunih.govbiolmolchem.com

The ability to introduce diverse substituents onto the pyrrole ring in a controlled manner is essential for building up the complex architecture of these molecules. psu.edursc.orgresearchgate.net For example, the stepwise functionalization of 3,4-bis(trimethylsilyl)-1H-pyrrole has been utilized in the construction of elaborate 3,4-disubstituted pyrroles. psu.edursc.orgresearchgate.net Furthermore, N-protected pyrroles are key intermediates in the synthesis of complex heterocyclic systems. For instance, N-alkoxycarbonyl pyrroles, which can be synthesized from O-substituted carbamates, exhibit distinct reactivity that is beneficial in multi-step syntheses. acs.org

Contributions to Heterocyclic Chemistry and Scaffold Construction

The application of 1H-Pyrrole, 1-(trimethylsilyl)- and related silylated pyrroles extends broadly to the field of heterocyclic chemistry, facilitating the construction of a variety of important scaffolds. psu.edursc.orgbath.ac.uk Pyrrole itself is a foundational five-membered aromatic heterocycle, and its derivatives are integral to the structure of numerous other heterocyclic systems. wikipedia.orgnih.gov

Silyl-protected pyrroles serve as versatile precursors for creating more complex fused heterocyclic systems. For example, they are used in the synthesis of pyrrolo[2,3-b]pyrroles and other nitrogen-containing bicyclic and polycyclic structures. nih.govnih.gov The electrophilic substitution reactions of pyrrole, which are often facilitated by N-protection, allow for the introduction of functional groups that can then participate in cyclization reactions to form new rings. youtube.comslideshare.netonlineorganicchemistrytutor.com The development of new synthetic methods utilizing silylated pyrroles continues to expand the toolkit of organic chemists for building diverse and functionally rich heterocyclic molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netbeilstein-journals.orgnih.gov

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1H-Pyrrole, 1-(trimethylsilyl)-. Through the analysis of different nuclei, including ¹H, ¹³C, and ²⁹Si, researchers can gain comprehensive insights into the electronic environment and connectivity of atoms within the molecule.

¹H NMR Analysis for Substituent Positioning

Proton NMR (¹H NMR) is instrumental in determining the position of substituents on the pyrrole (B145914) ring. The spectrum of 1H-Pyrrole, 1-(trimethylsilyl)- typically displays distinct signals for the protons of the trimethylsilyl (B98337) (TMS) group and the pyrrole ring protons. The chemical shifts of the pyrrole protons are particularly sensitive to the electronic effects of the N-trimethylsilyl group.

In a typical ¹H NMR spectrum, the trimethylsilyl protons appear as a sharp singlet, a consequence of the nine equivalent protons. The pyrrole protons, on the other hand, exhibit more complex splitting patterns due to spin-spin coupling. The protons at the α-positions (C2 and C5) and β-positions (C3 and C4) of the pyrrole ring are chemically non-equivalent and therefore resonate at different frequencies. The analysis of these chemical shifts and their coupling constants provides unambiguous evidence for the N-substitution of the trimethylsilyl group. For instance, in deuterated chloroform (B151607) (CDCl₃), the pyrrole protons of related N-substituted pyrroles show characteristic chemical shifts that help in their identification. researchgate.netbeilstein-journals.org

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Pyrrole Derivatives

CompoundSolventPyrrole α-H (ppm)Pyrrole β-H (ppm)Other Signals (ppm)
PyrroleCDCl₃6.746.248.11 (NH)
1-Methylpyrrole-6.616.063.59 (N-CH₃)
1-Tosyl-1H-pyrroleCDCl₃~7.2~6.32.42 (CH₃), 7.3-7.8 (Aryl H)

Note: The chemical shifts can vary slightly depending on the solvent and concentration. hmdb.canist.govresearchgate.net

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. umich.edu In the ¹³C NMR spectrum of 1H-Pyrrole, 1-(trimethylsilyl)-, distinct signals are observed for the carbon atoms of the trimethylsilyl group and the pyrrole ring. The chemical shifts of the pyrrole carbons are influenced by the electron-donating or -withdrawing nature of the substituent on the nitrogen atom. umich.eduresearchgate.net

The carbons of the trimethylsilyl group typically resonate in the upfield region of the spectrum. The α- and β-carbons of the pyrrole ring have characteristic chemical shifts that are diagnostic of the N-substituted pattern. These shifts can be compared to those of unsubstituted pyrrole and other N-substituted derivatives to confirm the structure. researchgate.netrsc.org

Interactive Table 2: ¹³C NMR Chemical Shift Data for Pyrrole and a Derivative

CompoundSolventPyrrole α-C (ppm)Pyrrole β-C (ppm)Other Signals (ppm)
Pyrrole-118.3108.1-
1-Tosyl-1H-pyrroleCDCl₃~123~113~21 (CH₃), ~127-145 (Aryl C)

²⁹Si NMR and Other Heteronuclear NMR Studies

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for directly probing the silicon environment in organosilicon compounds like 1H-Pyrrole, 1-(trimethylsilyl)-. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. researchgate.netuni-muenchen.de For 1H-Pyrrole, 1-(trimethylsilyl)-, the ²⁹Si NMR spectrum would show a single resonance, confirming the presence of a single type of silicon environment. The specific chemical shift value provides information about the electronic environment around the silicon atom, influenced by the pyrrole ring. researchgate.net While a specific value for 1H-Pyrrole, 1-(trimethylsilyl)- was not found, trimethylsilyl groups bonded to nitrogen typically exhibit characteristic chemical shift ranges.

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of 1H-Pyrrole, 1-(trimethylsilyl)-, which aids in its structural confirmation. epa.govnih.govnih.gov In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), and the peak corresponding to this ion reveals the molecular weight of the compound. chemguide.co.uk

The fragmentation of the molecular ion provides valuable structural information. For trimethylsilyl derivatives, a characteristic fragmentation is the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion. researchgate.netresearchgate.net Another common fragmentation pathway involves the cleavage of the Si-N bond. The fragmentation pattern of 1H-Pyrrole, 1-(trimethylsilyl)- would be expected to show peaks corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) and the pyrrolyl radical, or the pyrrolyl cation and the trimethylsilyl radical. The mass-to-charge ratios (m/z) of these fragment ions are used to piece together the structure of the original molecule. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Polymer Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. pnnl.govbyu.edubyu.edu While not a primary tool for the bulk characterization of a simple molecule like 1H-Pyrrole, 1-(trimethylsilyl)-, it becomes highly relevant when this compound is used to modify surfaces or as a monomer in polymerization reactions.

If 1H-Pyrrole, 1-(trimethylsilyl)- were, for example, grafted onto a substrate, XPS could be used to confirm its presence by detecting the characteristic binding energies of the N 1s, Si 2p, and C 1s core levels. The high-resolution spectrum of the N 1s region could distinguish between the pyrrolic nitrogen and other nitrogen-containing species. researchgate.netreading.ac.uk Similarly, the Si 2p spectrum would confirm the presence of the trimethylsilyl group. This technique is particularly powerful for studying the surface chemistry of polymers derived from silyl-protected pyrroles.

Infrared (IR) Spectroscopy and Other Vibrational Spectroscopic Techniques

Infrared (IR) spectroscopy is a widely used technique to identify functional groups within a molecule. nist.gov The IR spectrum of 1H-Pyrrole, 1-(trimethylsilyl)- would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching vibrations of the pyrrole ring, typically appearing above 3000 cm⁻¹.

C-H stretching vibrations of the methyl groups in the trimethylsilyl substituent, usually found in the 2960-2850 cm⁻¹ region.

C=C and C-N stretching vibrations of the pyrrole ring, which give rise to a series of bands in the 1600-1300 cm⁻¹ region.

Si-C stretching and rocking vibrations from the trimethylsilyl group, which are expected in the fingerprint region of the spectrum.

The absence of a significant N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of N-substitution. researchgate.netchemicalbook.com

These vibrational frequencies provide a molecular fingerprint that can be used for the identification and purity assessment of 1H-Pyrrole, 1-(trimethylsilyl)-. elsevierpure.com

Theoretical and Computational Studies of 1h Pyrrole, 1 Trimethylsilyl

Electronic Structure Investigations and Bonding Analysis

Early computational studies on 1H-Pyrrole, 1-(trimethylsilyl)- utilized methods like the Del Re and extended Hückel calculations to investigate the electronic distribution within the molecule. electronicsandbooks.com These studies revealed the significant electronic impact of the N-trimethylsilyl group on the pyrrole (B145914) ring.

The introduction of the trimethylsilyl (B98337) group leads to a notable redistribution of electron density. Calculations of partial σ-charges indicate a significant dipole moment within the Si-N bond, with the silicon atom bearing a positive charge and the nitrogen atom a negative charge. electronicsandbooks.com This is consistent with the greater electropositivity of silicon compared to nitrogen. The calculated partial π-charges also show a redistribution within the pyrrole ring upon silylation. electronicsandbooks.com

AtomPartial σ-charge in PyrrolePartial σ-charge in N-(trimethylsilyl)pyrrole
N-0.2736-0.2970
-0.0381-0.0416
-0.0526-0.0519
SiN/A+0.2513

Reaction Pathway Modeling and Energy Profiles (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to model reaction pathways and determine the energy profiles of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can provide detailed insights into reaction mechanisms, kinetics, and thermodynamics. For instance, DFT studies on various pyrrole derivatives have been used to investigate their interactions with other molecules and predict their reactivity. nih.gov

While specific DFT calculations detailing the reaction pathways and energy profiles for 1H-Pyrrole, 1-(trimethylsilyl)- are not extensively documented in the reviewed literature, the principles of such studies are well-established. A typical DFT study on a reaction involving this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of the optimized structures (i.e., minima or transition states) and obtaining zero-point vibrational energies.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found transition state correctly connects the desired reactant and product.

Such calculations would be invaluable for understanding reactions such as electrophilic substitution on the pyrrole ring, desilylation reactions, or its behavior in cycloaddition reactions. The presence of the trimethylsilyl group is expected to influence the regioselectivity and activation energies of these reactions.

Molecular Orbital Analysis of Reactivity and Stability

The reactivity and stability of a molecule are intrinsically linked to the energies and distributions of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis of 1H-Pyrrole, 1-(trimethylsilyl)- provides a quantum mechanical basis for understanding its chemical behavior.

Computational studies have shown that the introduction of the trimethylsilyl group at the nitrogen atom of pyrrole alters the energy levels of the molecular orbitals. electronicsandbooks.com The energy of the HOMO is raised, while the energy of the LUMO is lowered compared to unsubstituted pyrrole. This narrowing of the HOMO-LUMO gap has significant implications for the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

The dπ-pπ interaction between silicon and nitrogen also influences the molecular orbitals. This interaction leads to the participation of silicon's d-orbitals in the π-system of the pyrrole ring, creating a six-center, six-electron delocalized system. electronicsandbooks.com This delocalization affects the energies and compositions of the π-molecular orbitals.

OrbitalEnergy in Pyrrole (β₀)Energy in N-(trimethylsilyl)pyrrole (β₀)
π₁-2.09-2.12
π₂-1.16-1.29
π₃ (HOMO)-0.78-0.71
π₄ (LUMO)+0.87+0.85
π₅+1.62+1.60

Research on Functionalized Derivatives and Analogs of 1h Pyrrole, 1 Trimethylsilyl

Synthesis and Reactivity of Bis(trimethylsilyl)pyrrole Derivatives

The synthesis of bis(trimethylsilyl)pyrrole derivatives serves as a gateway to a variety of functionalized pyrroles. A key intermediate, 2,5-bis(trimethylsilyl)pyrrole, can be prepared and subsequently modified. For instance, N-acylation of pyrrole (B145914) followed by double silylation can yield bis-TMS derivatives.

A notable reaction is the stepwise iododesilylation of N-protected 2,5-bis(trimethylsilyl)pyrrole. This process allows for the regioselective introduction of iodine atoms, which can then participate in coupling reactions to introduce various substituents at the 2- and 5-positions of the pyrrole ring. The choice of the nitrogen protecting group is crucial in this synthetic sequence. While a tert-butoxycarbonyl (t-Boc) group has been used, it led to the formation of the 2,5-diiodo derivative directly, without affording the mono-iodo product. In contrast, a tosyl (Ts) protecting group proved to be unstable during the iodination step. The N,N-dimethylaminosulfonyl group was found to be a more suitable choice, facilitating the initial double lithiation and stabilizing the pyrrole ring during subsequent transformations.

The reactivity of bis(trimethylsilyl)pyrrole derivatives is characterized by their utility in electrophilic substitution reactions. The trimethylsilyl (B98337) groups act as placeholders that can be selectively replaced by other functional groups. For example, the reaction of N-(3-Phenyl-2-propynoyl)-2,5-bis(trimethylsilyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole-3-carboxamide with tetrabutylammonium fluoride (B91410) leads to desilylation, demonstrating the lability of the C-Si bond under fluoride ion catalysis.

Furthermore, the photoisomerization of 2-(trimethylsilyl)pyrroles has been studied, indicating that silylated pyrroles can undergo structural rearrangements under photochemical conditions. The rearrangement of 2,5-bis(silylated)-N-Boc pyrroles to their 2,4-substituted counterparts has also been reported, highlighting the potential for silyl (B83357) group migration.

Table 1: Selected Reactions of Bis(trimethylsilyl)pyrrole Derivatives

Starting MaterialReagents and ConditionsProductResearch Finding
N-protected 2,5-bis(trimethylsilyl)pyrrole1. I₂ (1 equiv) 2. Cross-coupling reagent2-Iodo-5-substituted-pyrrole derivativeStepwise iododesilylation allows for regioselective functionalization.
N-(3-Phenyl-2-propynoyl)-2,5-bis(trimethylsilyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole-3-carboxamideTetrabutylammonium fluoride trihydrate in THFDesilylated pyrrole derivativeDemonstrates the utility of fluoride-mediated desilylation.
2,5-Bis(silylated)-N-Boc pyrrolePhotochemical irradiation2,4-Bis(silylated)-N-Boc pyrroleSilyl groups can migrate under photochemical conditions.

Synthesis and Reactivity of N-(Trimethylsilyl)methylpyrrole Derivatives

N-(Trimethylsilyl)methylpyrrole derivatives are valuable intermediates in organic synthesis, with the [2-(trimethylsilyl)ethoxy]methyl (SEM) group being a notable protecting group for the pyrrole nitrogen. The synthesis of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole provides a versatile starting material for further functionalization.

A key aspect of the reactivity of N-(SEM)-pyrrole is the ability to direct lithiation to the C2 position of the pyrrole ring. Treatment of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole with a strong base such as n-butyllithium results in deprotonation at the position adjacent to the nitrogen atom. The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents at the C2 position. This regioselective functionalization is a powerful tool for the synthesis of substituted pyrroles.

The SEM group offers the advantage of being removable under specific conditions that are often orthogonal to other protecting groups. This allows for selective deprotection and further manipulation of the pyrrole core. The stability and reactivity of N-(trimethylsilyl)methylpyrrole derivatives make them important building blocks in the synthesis of complex molecules containing the pyrrole motif.

Table 2: Functionalization of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole

ReagentProductApplication
n-Butyllithium, then an electrophile (E)2-Substituted-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrroleIntroduction of a wide range of functional groups at the C2 position.
Deprotection reagents (e.g., fluoride ions or acid)2-Substituted pyrroleAccess to functionalized pyrroles with a free N-H group.

Development of Other Silylated Pyrrole Analogs and Related Heterocycles

The principles of silyl-mediated synthesis and functionalization have been extended beyond simple pyrroles to include a variety of related heterocyclic systems. These silylated analogs serve as versatile intermediates for the construction of complex, fused heterocyclic structures.

Silylated Indolizine Derivatives: The synthesis of indolizine derivatives, which contain a fused pyrrole and pyridine ring system, can be facilitated by silyl groups. For example, radical cascade cyclization reactions under visible light irradiation have been employed for the synthesis of silylated indolo[2,1-a]isoquinoline derivatives. These methods often involve the activation of Si-H bonds, showcasing a green and efficient approach to complex heterocycles. Various strategies for indolizine synthesis have been developed, including those that start from pyridine or pyrrole scaffolds and those leading to π-expanded systems.

Silylated Isoindole Derivatives: Isoindoles, which are isomers of indoles, are another class of heterocycles where silyl groups have proven useful. The synthesis of 1,3-dialkylated isoindoles can be achieved by the reaction of isoindoles with (bromoethyl)triisopropylsilane. This reaction proceeds through a [4+2] cycloaddition followed by ring-opening and elimination. Silylated isoindoles can be trapped with dienophiles to form Diels-Alder adducts, demonstrating their utility as dienes in cycloaddition reactions. For instance, oxadisilole-fused isoindoles react with dienophiles like dimethyl acetylenedicarboxylate (DMAD) to yield cycloadducts in good yields.

The development of these silylated pyrrole analogs and related heterocycles has expanded the toolbox of synthetic chemists, enabling the construction of a diverse range of nitrogen-containing polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Table 3: Examples of Silylated Pyrrole Analogs and Related Heterocycles

Heterocycle ClassSynthetic StrategyKey Features
Silylated IndolizinesRadical cascade cyclization via visible light-mediated Si-H bond activationGreen and efficient synthesis of complex fused systems.
Silylated IsoindolesReaction with (bromoethyl)triisopropylsilane; Diels-Alder reactionsSilyl groups facilitate alkylation and the resulting isoindoles act as dienes.

Q & A

Q. How can computational tools accelerate the design of 1-(trimethylsilyl)pyrrole derivatives?

  • Approach : Machine learning models trained on existing pyrrole datasets to predict reaction outcomes, solubility, and bioactivity.
  • Validation : Compare in silico predictions with experimental results for new derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.